molecular formula C13H17ClFNO B11167290 2-(2-chloro-6-fluorophenyl)-N-pentylacetamide

2-(2-chloro-6-fluorophenyl)-N-pentylacetamide

Cat. No.: B11167290
M. Wt: 257.73 g/mol
InChI Key: JRYMZACHWDKHBS-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-pentylacetamide is an organic compound with a complex structure that includes both halogen and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-pentylacetamide typically involves the reaction of 2-chloro-6-fluoroaniline with pentylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chloro-6-fluoroaniline+pentylacetyl chlorideThis compound\text{2-chloro-6-fluoroaniline} + \text{pentylacetyl chloride} \rightarrow \text{this compound} 2-chloro-6-fluoroaniline+pentylacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining the stringent reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-pentylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-pentylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-pentylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-pentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H17ClFNO

Molecular Weight

257.73 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-pentylacetamide

InChI

InChI=1S/C13H17ClFNO/c1-2-3-4-8-16-13(17)9-10-11(14)6-5-7-12(10)15/h5-7H,2-4,8-9H2,1H3,(H,16,17)

InChI Key

JRYMZACHWDKHBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CC1=C(C=CC=C1Cl)F

Origin of Product

United States

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